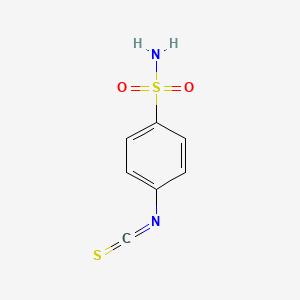

4-Isotiocianato bencenosulfonamida

Descripción general

Descripción

4-Isotiocianato bencensulfonamida es un compuesto orgánico con la fórmula molecular C7H6N2O2S2. Se caracteriza por la presencia de un grupo isotiocianato (-N=C=S) y un grupo sulfonamida (-SO2NH2) unidos a un anillo de benceno.

Aplicaciones Científicas De Investigación

4-Isotiocianato bencensulfonamida tiene varias aplicaciones de investigación científica:

Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos biológicamente activos, incluidos agentes anticancerígenos y antimicrobianos.

Bioconjugación: El grupo isotiocianato puede reaccionar con aminas primarias en proteínas y péptidos, lo que lo hace útil para estudios de etiquetado y bioconjugación.

Ciencia de materiales: Se utiliza en la síntesis de polímeros funcionalizados y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 4-isotiocianato bencensulfonamida involucra su interacción con objetivos biológicos a través del grupo isotiocianato. Este grupo puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a la inhibición de su actividad. Por ejemplo, se ha demostrado que inhibe la anhidrasa carbónica IX, una enzima sobreexpresada en ciertas células cancerosas . La inhibición se produce mediante la formación de un enlace covalente entre el grupo isotiocianato y el sitio activo de la enzima.

Análisis Bioquímico

Biochemical Properties

4-Isothiocyanatobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in the antioxidant defense mechanism . The compound induces the activity of NQO1, leading to enhanced cellular protection against oxidative stress. Additionally, 4-Isothiocyanatobenzenesulfonamide interacts with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .

Cellular Effects

4-Isothiocyanatobenzenesulfonamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cellular defense against oxidative damage . It also affects cell signaling pathways by activating Nrf2, which leads to the upregulation of genes involved in antioxidant responses . Furthermore, 4-Isothiocyanatobenzenesulfonamide impacts cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 4-Isothiocyanatobenzenesulfonamide involves its interaction with specific biomolecules, leading to various biochemical effects. The compound binds to the Nrf2-binding site of Kelch-like ECH-associated protein 1 (Keap1), which is the main negative regulator of Nrf2 . This binding interaction prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes. Additionally, 4-Isothiocyanatobenzenesulfonamide inhibits the activity of certain enzymes, thereby modulating cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Isothiocyanatobenzenesulfonamide change over time. The compound exhibits stability under certain conditions, but it may degrade over extended periods . Long-term studies have shown that 4-Isothiocyanatobenzenesulfonamide can have sustained effects on cellular function, particularly in enhancing antioxidant responses . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Isothiocyanatobenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to induce beneficial effects, such as enhanced antioxidant responses and protection against oxidative damage . At higher doses, 4-Isothiocyanatobenzenesulfonamide may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

4-Isothiocyanatobenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound modulates the activity of key metabolic enzymes, influencing metabolic flux and metabolite levels . It has been shown to affect pathways related to antioxidant defense and cellular metabolism, contributing to its overall biochemical effects . Understanding the metabolic pathways of 4-Isothiocyanatobenzenesulfonamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Isothiocyanatobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport and distribution mechanisms of 4-Isothiocyanatobenzenesulfonamide is essential for optimizing its therapeutic potential.

Subcellular Localization

4-Isothiocyanatobenzenesulfonamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its subcellular localization can influence its interactions with biomolecules and its overall biochemical effects . Investigating the subcellular localization of 4-Isothiocyanatobenzenesulfonamide provides insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-isotiocianato bencensulfonamida típicamente implica la reacción de 4-aminobencensulfonamida con tiofosgeno (CSCl2). La reacción procede de la siguiente manera:

Material de partida: 4-aminobencensulfonamida

Reactivo: Tiofosgeno (CSCl2)

Disolvente: Diclorometano anhidro (CH2Cl2)

Condiciones de reacción: La reacción se lleva a cabo a temperatura ambiente bajo una atmósfera inerte (por ejemplo, nitrógeno o argón) para evitar que la humedad interfiera con la reacción.

El mecanismo de reacción involucra el ataque nucleofílico del grupo amino al tiofosgeno, lo que lleva a la formación del grupo isotiocianato.

Métodos de producción industrial

La producción industrial de 4-isotiocianato bencensulfonamida sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

4-Isotiocianato bencensulfonamida experimenta diversas reacciones químicas, que incluyen:

Sustitución nucleofílica: El grupo isotiocianato puede reaccionar con nucleófilos como aminas, alcoholes y tioles para formar derivados de tiourea, carbamato y tiocarbamato, respectivamente.

Reducción: El grupo sulfonamida se puede reducir a la amina correspondiente usando agentes reductores como hidruro de aluminio y litio (LiAlH4).

Oxidación: El grupo sulfonamida se puede oxidar a derivados de ácido sulfónico usando agentes oxidantes fuertes como permanganato de potasio (KMnO4).

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como aminas primarias, aminas secundarias, alcoholes y tioles. Las condiciones de reacción generalmente implican calentamiento suave y el uso de solventes como etanol o diclorometano.

Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH4) en éter anhidro o tetrahidrofurano (THF).

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) en condiciones acuosas o ácidas.

Productos principales

Sustitución nucleofílica: Derivados de tiourea, carbamato y tiocarbamato.

Reducción: Derivados de amina correspondientes.

Oxidación: Derivados de ácido sulfónico.

Comparación Con Compuestos Similares

Compuestos similares

- 4-Isotiocianato benceno-1-sulfonamida

- 4-Isotiocianato bencensulfonil cloruro

- 4-Isotiocianato bencensulfónico ácido

Singularidad

4-Isotiocianato bencensulfonamida es única debido a la presencia de ambos grupos isotiocianato y sulfonamida, que confieren reactividad y actividad biológica distintas. La combinación de estos grupos funcionales permite modificaciones químicas versátiles e interacciones con objetivos biológicos, lo que la convierte en un compuesto valioso en varios campos de investigación.

Propiedades

IUPAC Name |

4-isothiocyanatobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-1-6(2-4-7)9-5-12/h1-4H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDUFDNFSJWYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199871 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-29-3 | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51908-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isothiocyanatobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8KJ8MS2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main mechanism of action of 4-Isothiocyanatobenzenesulfonamide and what are its downstream effects?

A1: 4-Isothiocyanatobenzenesulfonamide acts primarily by inhibiting carbonic anhydrase (CA) enzymes [, , , ]. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. By inhibiting CAs, 4-Isothiocyanatobenzenesulfonamide can disrupt these processes and exert a range of physiological effects, such as lowering intraocular pressure [].

Q2: Can you describe the structural features of 4-Isothiocyanatobenzenesulfonamide that are important for its interaction with carbonic anhydrase?

A2: 4-Isothiocyanatobenzenesulfonamide possesses a sulfonamide group (-SO2NH2) which is a key pharmacophore for binding to the zinc ion within the active site of carbonic anhydrase [, , ]. The isothiocyanate group (-N=C=S) provides an electrophilic center that can react with nucleophilic groups on the enzyme, potentially forming a covalent bond and leading to irreversible inhibition []. Modifications to these groups, as well as the benzene ring, can significantly impact the compound's potency and selectivity for different CA isoforms [, ].

Q3: How does the solubility of 4-Isothiocyanatobenzenesulfonamide derivatives affect their potential for topical application in the eye?

A3: Researchers have explored modifications to the 4-Isothiocyanatobenzenesulfonamide structure to improve its water solubility for topical ophthalmic applications []. They found that incorporating hydrophilic amino acids like serine, threonine, and asparagine resulted in derivatives with good water solubility (2-3%) at neutral pH, making them suitable for formulating eye drops []. Interestingly, while some highly water-soluble derivatives effectively lowered intraocular pressure, others did not, suggesting that a balance between hydro- and liposolubility may be necessary for optimal in vivo efficacy [].

Q4: Can you provide examples of how 4-Isothiocyanatobenzenesulfonamide has been used as a building block for synthesizing other bioactive compounds?

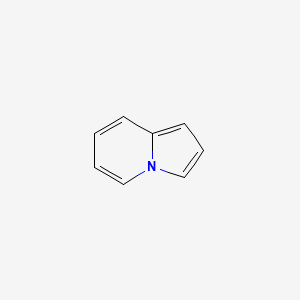

A4: The isothiocyanate group in 4-Isothiocyanatobenzenesulfonamide makes it a valuable reagent in organic synthesis, particularly for creating thiourea derivatives. Researchers have utilized this compound to synthesize various heterocyclic compounds, including [, ]naphthyridines, pyridopyrimidines, and pyrrolopyridines, by reacting it with different cyclic and acyclic compounds containing nucleophilic nitrogen atoms []. Additionally, 4-Isothiocyanatobenzenesulfonamide has been used to generate thiourea-linked pyrazoles and amino-1,2,4-thiadiazoles as potential carbonic anhydrase inhibitors []. These examples highlight the versatility of 4-Isothiocyanatobenzenesulfonamide in accessing diverse chemical structures with potential biological activities.

Q5: What methods have been used to purify and characterize 4-Isothiocyanatobenzenesulfonamide and its derivatives?

A5: A new affinity gel for purifying α-carbonic anhydrases was developed using 4-Isothiocyanatobenzenesulfonamide as the ligand []. This affinity gel demonstrated high purification efficiency for bovine and human erythrocyte carbonic anhydrase isoforms []. Additionally, various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, are routinely employed for structural characterization and confirmation of the synthesized derivatives [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R,6R,11R,12S,13S,15R)-13-acetyloxy-1-hydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate](/img/structure/B1195042.png)

![2-[(1-naphthalenyloxy)methyl]quinoline](/img/structure/B1195043.png)

![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)